4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3,6-dihydro-2H-pyridine with 1,6-dimethylpyrazolo[3,4-d]pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatographic techniques to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of critical cellular processes. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
Uniqueness
4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine stands out due to its unique structural features that allow for selective inhibition of specific enzymes. Its ability to modulate various biological pathways with high specificity makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-9-14-11-10(8-13-16(11)2)12(15-9)17-6-4-3-5-7-17/h3-4,8H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSFJSHZHRYUKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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